Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C11H22N2O3 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate is characterized by the presence of a morpholine ring, an aminoethyl group, and a tert-butyl ester group . The InChI code for this compound is1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12;/h9H,4-8,12H2,1-3H3;1H
. Physical And Chemical Properties Analysis
Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate has a molecular weight of 216.28 g/mol . Its exact mass is 216.14739250 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has three rotatable bonds .Scientific Research Applications
Novel Synthesis and Derivatives
- Synthesis of Morpholine Derivatives : A study by D’hooghe et al. (2006) explored the novel synthesis of cis-3,5-disubstituted morpholine derivatives, including transformations of 1-tert-Butyl-2-(allyloxymethyl)aziridine into various morpholine derivatives. This synthesis method has implications for creating new morpholine-based compounds with potential applications in various fields (D’hooghe et al., 2006).
Chemical Interactions and Properties
- α-Amidoalkylation of Ambident Nucleophiles : Dobrev et al. (1992) investigated the α-amidoalkylation of ambident nucleophiles using tert-butyl esters, which could have implications for understanding the chemical behavior and potential reactions involving morpholine derivatives (Dobrev et al., 1992).
- Crystal Structure Analysis : Wang et al. (2011) examined the crystal structure of a tert-butyl morpholine derivative, providing insights into its molecular structure and potential interactions in various applications (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWMSTYBUMLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194148 | |
Record name | 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate | |
CAS RN |
259180-78-4 | |
Record name | 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259180-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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